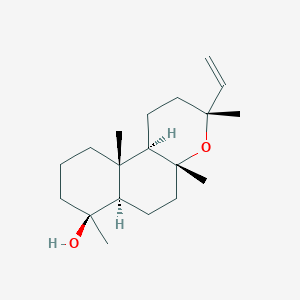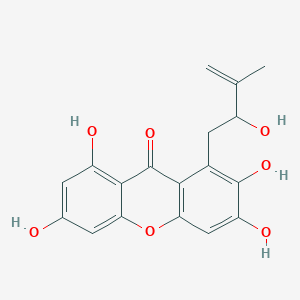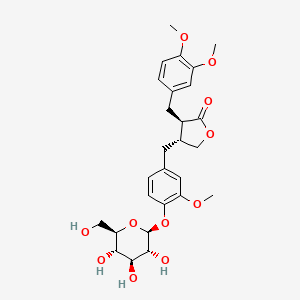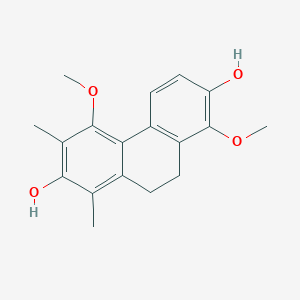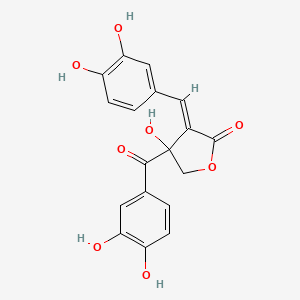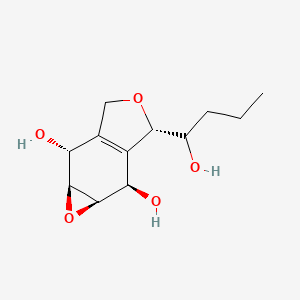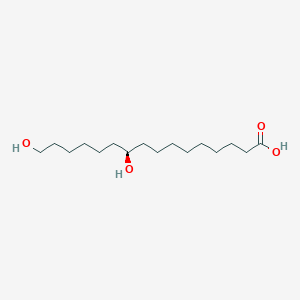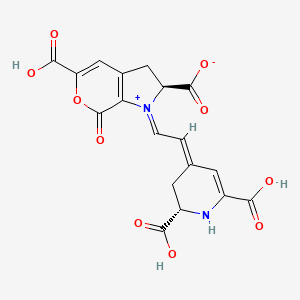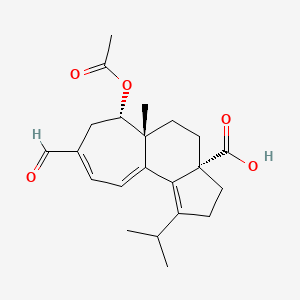
Scabronine E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scabronine E is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.
Scientific Research Applications
Neurotrophic Factor Stimulation
Scabronine E, a novel diterpenoid isolated from the mushroom Sarcodon scabrosus, exhibits stimulating activity for the synthesis of nerve growth factor (NGF) (Kita et al., 1998). This property is significant as NGF plays a crucial role in the growth, maintenance, and survival of nerve cells (neurons).
Pharmacological Potential
Research into scabronine derivatives like scabronine G and its methyl ester shows their potential as nonpeptidyl inducers of NGF production (Waters et al., 2005). This suggests a possible application in the treatment of neurodegenerative diseases or in recovery from nerve damage.
Mechanism of Action
Studies on scabronine G-methylester, closely related to scabronine E, indicate that its effects on neurotrophic factor secretion may be mediated by activation of protein kinase C-zeta (Obara et al., 2001). This insight into the mechanism could guide the development of novel therapeutic agents targeting similar pathways.
Cognitive Function Enhancement
In a study focusing on scabronine G methyl ester, it was observed that this compound could improve memory-related behavior, enhance hippocampal cell proliferation, and potentiate long-term potentiation through the BDNF-CREB pathway (Nakagawasai et al., 2020). This finding opens avenues for exploring scabronine E's potential in improving cognitive functions and treating memory-related disorders.
Antimicrobial Activity
Scabronine derivatives have exhibited promising in vitro antibacterial and antifungal activities (Ma et al., 2010). Such properties indicate a potential for these compounds in developing new antimicrobial agents.
Potential in Treating Dementia
The pharmacological effects of scabronines, including scabronine E, show promise as leading compounds against dementia, possibly due to their impact on neurotrophic factors (Obara, 2006). Their role in NGF synthesis could be crucial in addressing neurodegenerative conditions like Alzheimer's disease.
properties
Product Name |
Scabronine E |
|---|---|
Molecular Formula |
C22H28O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3aS,5aR,6S)-6-acetyloxy-8-formyl-5a-methyl-1-propan-2-yl-2,3,4,5,6,7-hexahydrocyclohepta[g]indene-3a-carboxylic acid |
InChI |
InChI=1S/C22H28O5/c1-13(2)16-7-8-22(20(25)26)10-9-21(4)17(19(16)22)6-5-15(12-23)11-18(21)27-14(3)24/h5-6,12-13,18H,7-11H2,1-4H3,(H,25,26)/t18-,21+,22-/m0/s1 |
InChI Key |
HOSRLRWNDVYKNJ-BWAGFHJFSA-N |
Isomeric SMILES |
CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C(=O)O)C)OC(=O)C)C=O |
Canonical SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C(=O)O)C)OC(=O)C)C=O |
synonyms |
scabronine E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



